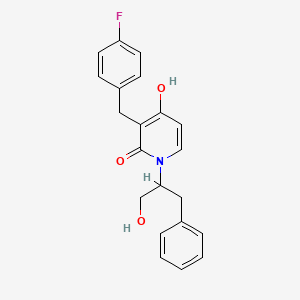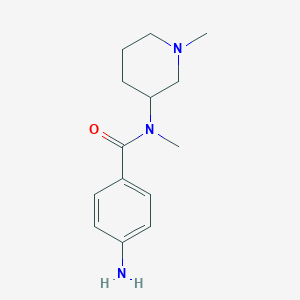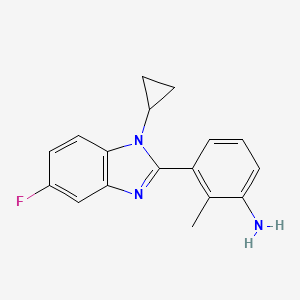![molecular formula C12H19NO2 B1526077 tert-Butyl-N-(Bicyclo[2.2.1]hept-5-en-2-yl)carbamat CAS No. 1242273-70-6](/img/structure/B1526077.png)
tert-Butyl-N-(Bicyclo[2.2.1]hept-5-en-2-yl)carbamat
Übersicht
Beschreibung
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is characterized by a bicyclic structure, specifically a norbornene moiety, which is a common scaffold in organic chemistry due to its rigidity and unique reactivity .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound may be used in the development of pharmaceuticals. Its rigid structure can be advantageous in drug design, providing stability and specificity in binding to biological targets .
Industry: In industry, tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate can be used in the production of polymers and other materials. Its unique reactivity allows for the creation of materials with specific properties, such as increased strength or flexibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate typically involves the reaction of norbornene derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of automated reactors and stringent quality control measures to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Wirkmechanismus
The mechanism of action of tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate involves its interaction with specific molecular targets. The norbornene moiety can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and binding affinity . These interactions can modulate biological pathways, leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
- tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
- tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
Uniqueness: tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate is unique due to its rigid bicyclic structure, which imparts specific reactivity and stability. This makes it a valuable compound in various applications, from chemical synthesis to pharmaceutical development .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bicyclo[2.2.1]hept-5-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)13-10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRIIGHCBCQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1525994.png)




![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)






![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)

